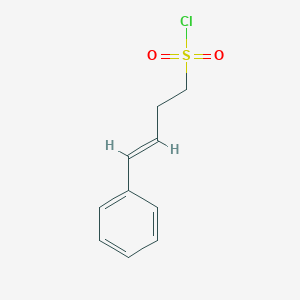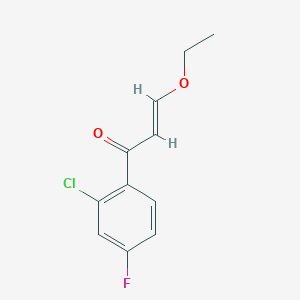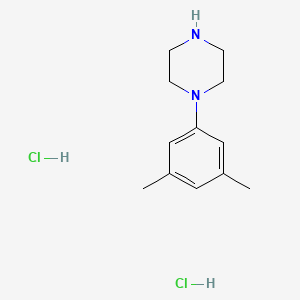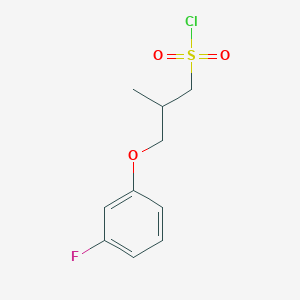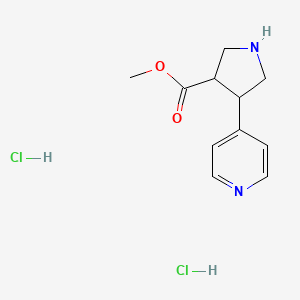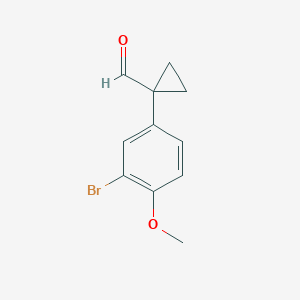
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring substituted with a bromo and methoxy group on the phenyl ring and an aldehyde group on the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-4-methoxybenzyl chloride with diazomethane under basic conditions to form the cyclopropane ring. The resulting intermediate can then be oxidized to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid
Reduction: 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromo and methoxy groups, as well as the electrophilic nature of the aldehyde group. These functional groups can participate in various chemical transformations, making the compound a versatile intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid
- 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-methanol
Uniqueness
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a bromo and methoxy group on the phenyl ring, as well as an aldehyde group on the cyclopropane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H11BrO2 |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
1-(3-bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H11BrO2/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6-7H,4-5H2,1H3 |
Clé InChI |
BAMOGECZJQIGLO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2(CC2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


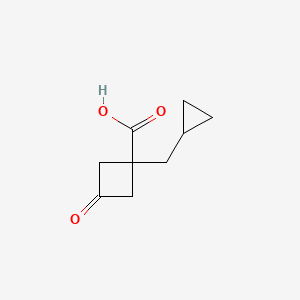
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
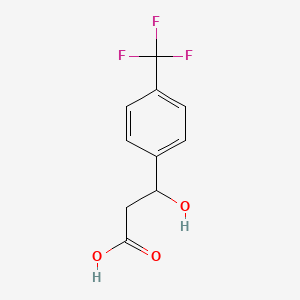
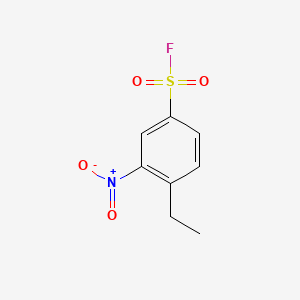
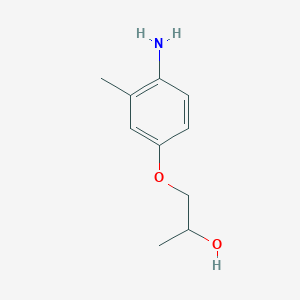
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
